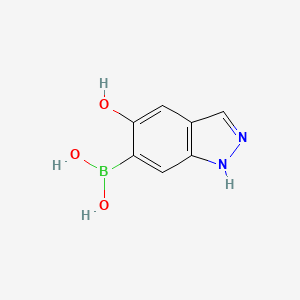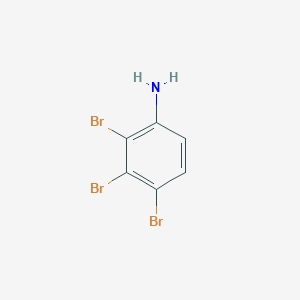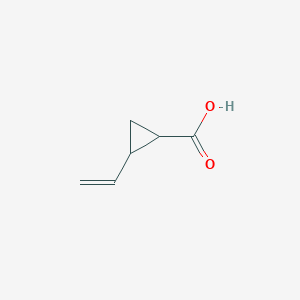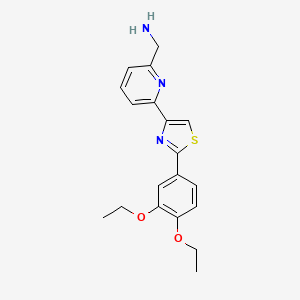
6-Ethyl-3-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethyl group at the 6th position and a hydroxyl group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-3-hydroxypicolinic acid typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-bromo-6-ethylpyridine with carbon dioxide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-quality products.
化学反応の分析
Types of Reactions: 6-Ethyl-3-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents and catalysts are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted pyridine derivatives, which can be further utilized in various applications.
科学的研究の応用
6-Ethyl-3-hydroxypicolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metal ion-related disorders.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 6-ethyl-3-hydroxypicolinic acid involves its ability to chelate metal ions. The hydroxyl and carboxyl groups on the pyridine ring facilitate the binding to metal ions, forming stable complexes . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems.
類似化合物との比較
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
6-Hydroxypicolinic Acid: Similar to 6-ethyl-3-hydroxypicolinic acid but without the ethyl group.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This unique structure enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to other picolinic acid derivatives.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
6-ethyl-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-3-4-6(10)7(9-5)8(11)12/h3-4,10H,2H2,1H3,(H,11,12) |
InChIキー |
CBKQYFKVYXLNQF-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


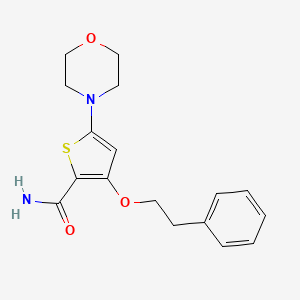
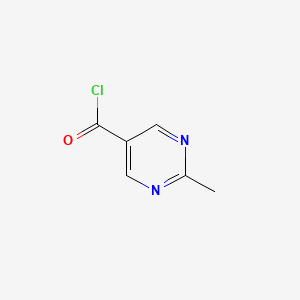
![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)
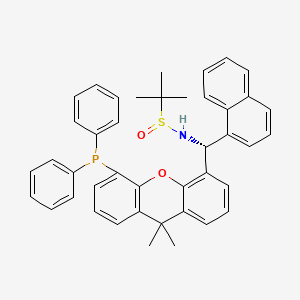
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

